![molecular formula C9H11BrClN B1446491 4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine CAS No. 1159976-87-0](/img/structure/B1446491.png)
4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine
Overview
Description
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine”. It’s important to note that the reactivity of this compound would be influenced by the presence of the bromine, chlorine, and dimethylamino groups .Scientific Research Applications
Analytical Method Development
A study developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of a related compound, 25B-NBOMe, which is a derivative of N-benzyl phenethylamines. This method could be adapted for the analysis of similar compounds like 4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine in biological samples, providing a tool for forensic and toxicological investigations (Poklis et al., 2014).
Synthesis and Industrial Applications
Another study focused on the scale-up of a key intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, used in the synthesis of SGLT2 inhibitors for diabetes therapy. This research illustrates the importance of bromo- and chloro- substituted compounds in the pharmaceutical industry and their potential in the development of therapeutic agents (Zhang et al., 2022).
Chemical Synthesis and Characterization
Compounds structurally related to 4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine have been synthesized and characterized, demonstrating their potential as intermediates in the production of non-peptide CCR5 antagonists. These compounds could have implications in medicinal chemistry, particularly in the development of therapeutic agents targeting specific receptors (Cheng De-ju, 2015).
Analytical Chemistry Applications
A method for determining O,O-diethyl-O-(2-chloro-4-bromo)phenyl phosphorodithioate by HPLC using a compound structurally similar to 4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine as an internal standard highlights the role of such compounds in analytical chemistry, particularly in the quantification and quality control of chemical substances (Wang Yong-chang, 2003).
Safety And Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it’s recommended to wash with copious amounts of water and seek medical attention if irritation persists . In case of inhalation or ingestion, remove to fresh air and seek medical attention .
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN/c1-12(2)6-7-3-4-8(10)5-9(7)11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWNFCWRKLVYQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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